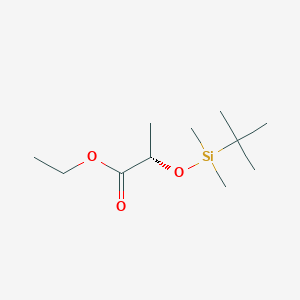

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate

説明

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is a product used for proteomics research . It is a precursor to the lactyl-3,4-didehydroproline didemnin B side chain and a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols .

Molecular Structure Analysis

The linear formula of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is CH3CH [OSi (CH3)2C (CH3)3]CO2C2H5 . Its molecular weight is 232.39 .Chemical Reactions Analysis

As a precursor to the lactyl-3,4-didehydroproline didemnin B side chain, this compound plays a crucial role in the synthesis of this side chain . It also serves as a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols .Physical And Chemical Properties Analysis

This compound is a liquid with an optical activity of [α]20/D −30°, c = 1.26 in chloroform . Its refractive index is n20/D 1.425 (lit.) , and it has a boiling point of 187 °C (lit.) . The density of this compound is 0.875 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis of Complex Molecules

The compound Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is used as a reagent in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. These molecules have significant biological activities and are of interest in pharmaceutical research .

Organic Synthesis

Tertiary butyl esters, like our compound of interest, find large applications in synthetic organic chemistry for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems .

Deprotection Reactions

The tert-butyl group, as part of the compound’s structure, is involved in deprotection reactions. Various tert-butyldimethylsilyl ethers can be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol .

Biological Relevance

The tert-butyl group’s unique reactivity pattern is also significant in biology. It plays a role in biosynthetic and biodegradation pathways within living organisms .

Chemical Transformations

This compound’s tert-butyl group is used in chemical transformations due to its steric effects and stability under various reaction conditions .

Safety and Hazards

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is classified as a combustible liquid (Category 4, H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

作用機序

Target of Action

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, also known as (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, is a compound that finds large applications in synthetic organic chemistry . The primary targets of this compound are organic compounds where it introduces the tert-butoxycarbonyl group .

Mode of Action

The mode of action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .

Biochemical Pathways

The biochemical pathways affected by Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate are those involved in the synthesis of organic compounds. The introduction of the tert-butoxycarbonyl group into these compounds can lead to a variety of downstream effects, including increased molecular solubility and reduced aggregation-caused self-quenching of excitons in neat films .

Pharmacokinetics

The use of flow microreactor systems in its synthesis suggests that the compound’s adme (absorption, distribution, metabolism, and excretion) properties may be influenced by these systems . The impact on bioavailability is yet to be determined.

Result of Action

The result of the action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is the creation of organic compounds with increased molecular solubility and reduced aggregation-caused self-quenching of excitons . This can lead to the development of efficient solution-processed organic light-emitting diodes (OLEDs) .

Action Environment

The action environment can influence the efficacy and stability of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. For instance, the use of flow microreactor systems in the synthesis of this compound suggests that the physical and chemical conditions within these systems could impact the compound’s action . .

特性

IUPAC Name |

ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBAXFIJEBLKRZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450140 | |

| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

CAS RN |

106513-42-2 | |

| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

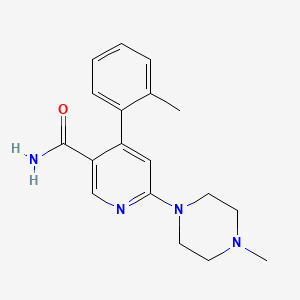

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)

![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)